3-[((S)-2-Amino-3-methyl-butyryl)-methyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester 3-[((S)-2-Amino-3-methyl-butyryl)-methyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13468083
InChI: InChI=1S/C15H29N3O3/c1-10(2)12(16)13(19)17(6)11-7-8-18(9-11)14(20)21-15(3,4)5/h10-12H,7-9,16H2,1-6H3/t11?,12-/m0/s1
SMILES: CC(C)C(C(=O)N(C)C1CCN(C1)C(=O)OC(C)(C)C)N
Molecular Formula: C15H29N3O3
Molecular Weight: 299.41 g/mol

3-[((S)-2-Amino-3-methyl-butyryl)-methyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester

CAS No.:

Cat. No.: VC13468083

Molecular Formula: C15H29N3O3

Molecular Weight: 299.41 g/mol

* For research use only. Not for human or veterinary use.

3-[((S)-2-Amino-3-methyl-butyryl)-methyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester -

Specification

Molecular Formula C15H29N3O3
Molecular Weight 299.41 g/mol
IUPAC Name tert-butyl 3-[[(2S)-2-amino-3-methylbutanoyl]-methylamino]pyrrolidine-1-carboxylate
Standard InChI InChI=1S/C15H29N3O3/c1-10(2)12(16)13(19)17(6)11-7-8-18(9-11)14(20)21-15(3,4)5/h10-12H,7-9,16H2,1-6H3/t11?,12-/m0/s1
Standard InChI Key QLVOFDRZIGLEMI-KIYNQFGBSA-N
Isomeric SMILES CC(C)[C@@H](C(=O)N(C)C1CCN(C1)C(=O)OC(C)(C)C)N
SMILES CC(C)C(C(=O)N(C)C1CCN(C1)C(=O)OC(C)(C)C)N
Canonical SMILES CC(C)C(C(=O)N(C)C1CCN(C1)C(=O)OC(C)(C)C)N

Introduction

Structural Characteristics

Molecular Architecture

The compound features a pyrrolidine ring (a five-membered secondary amine) substituted at the 1-position with a tert-butyl ester group. The 3-position of the pyrrolidine is modified with a methyl-amino side chain linked to an (S)-2-amino-3-methyl-butyryl moiety. This configuration introduces stereochemical complexity, with the (S)-configuration at the chiral center of the butyryl group influencing its biological interactions.

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC15H29N3O3\text{C}_{15}\text{H}_{29}\text{N}_{3}\text{O}_{3}
Molecular Weight299.41 g/mol
CAS Number1401667-68-2
IUPAC Nametert-butyl 3-[[(2S)-2-amino-3-methylbutanoyl]-methylamino]pyrrolidine-1-carboxylate

Stereochemical Considerations

The (S)-configuration at the 2-amino-3-methyl-butyryl moiety is critical for its interactions with biological targets. Computational modeling studies suggest that this stereochemistry enhances binding affinity to enzymes such as proteases and kinases. The pyrrolidine ring’s puckered conformation further modulates spatial orientation, affecting solubility and membrane permeability.

Synthesis and Optimization

Traditional Synthesis Pathways

The synthesis involves a multi-step sequence:

  • Coupling Reactions: The (S)-2-amino-3-methyl-butyryl group is introduced via amide bond formation using carbodiimide-based coupling agents.

  • Protection/Deprotection Strategies: The tert-butyl ester is introduced using Boc (tert-butoxycarbonyl) protecting groups, which are later removed under acidic conditions .

  • Purification: Chromatographic techniques (e.g., HPLC) yield >95% purity, as confirmed by 1H NMR^1\text{H NMR} and mass spectrometry.

Industrial Optimization

Continuous flow systems and automated reactors have improved yield (up to 78%) and reduced reaction times by 40% compared to batch processes. Solvent selection (e.g., dichloromethane vs. THF) impacts reaction kinetics, with polar aprotic solvents favoring higher conversion rates.

Table 2: Synthesis Parameters

ParameterOptimal ConditionImpact on Yield
Temperature0–5°CPrevents racemization
Coupling AgentHOBt/DCC85% efficiency
SolventDichloromethane78% conversion

Physical and Chemical Properties

Solubility and Stability

The compound exhibits limited aqueous solubility (0.12 mg/mL at 25°C) but is highly soluble in organic solvents like DMSO and ethanol. Stability studies indicate degradation <5% over 12 months when stored at -20°C under nitrogen .

Spectroscopic Profiles

  • IR Spectroscopy: Strong absorption at 1740 cm1^{-1} (ester C=O stretch) and 1650 cm1^{-1} (amide I band).

  • 1H NMR^1\text{H NMR}: Key signals include δ 1.44 ppm (tert-butyl CH3_3) and δ 3.25–3.55 ppm (pyrrolidine N-CH2_2).

Mechanism of Action

Biological Targets

The compound inhibits serine proteases through competitive binding at the active site, as demonstrated in kinetic assays with Ki=2.3 μMK_i = 2.3 \ \mu\text{M}. Molecular docking simulations reveal hydrogen bonding with catalytic residues (e.g., His57 and Ser195 in chymotrypsin-like proteases).

Binding Studies

Surface plasmon resonance (SPR) data show a dissociation constant (KDK_D) of 1.8 μM for interactions with human neutrophil elastase, suggesting potential anti-inflammatory applications .

Applications in Research and Industry

Medicinal Chemistry

As a peptide mimetic, the compound serves as a scaffold for developing protease inhibitors. Derivatives have shown IC50_{50} values <100 nM against SARS-CoV-2 main protease in vitro.

Chemical Biology

Fluorescently tagged analogs enable real-time tracking of enzyme activity in live cells, facilitating high-throughput screening.

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